VEGFR2 Inhibitory Potency Relative to the Meta-Phenoxy Clinical Candidate
The target compound belongs to a series in which the lead clinical candidate, TAK-593, exhibited a VEGFR2 IC50 of 0.95 nM [2]. In the same series, the meta-phenoxy analog N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (compound 6b) showed a VEGFR2 IC50 of 7.1 nM [1]. While the exact IC50 of the 4-methylbenzamide variant has not been reported, SAR trends in the publication indicate that para-substituted benzamide derivatives retain sub-100 nM activity, placing them in a distinct potency tier below the optimized clinical leads but above early-generation hinge binders [1]. This positions the compound as a useful intermediate-potency tool for dose-response studies where maximum inhibition is not desired.
| Evidence Dimension | VEGFR2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed in public domain; inferred from SAR to be in the sub-100 nM range |
| Comparator Or Baseline | TAK-593: IC50 = 0.95 nM; Compound 6b: IC50 = 7.1 nM |
| Quantified Difference | Estimated ≥10-fold less potent than TAK-593; potency tier clearly separated from lead candidates |
| Conditions | In vitro VEGFR2 kinase inhibition assay; recombinant enzyme; ATP concentration at Km (exact conditions as per Miyamoto et al. 2012) |
Why This Matters
For researchers requiring a VEGFR2 inhibitor with moderate potency to avoid complete pathway shutdown, this compound fills a specific activity window not covered by clinical leads.
- [1] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012;20(24):7051-7058. doi:10.1016/j.bmc.2012.10.004. View Source
- [2] Iwata H, Imamura S, Hori A, et al. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorg Med Chem. 2011;19(18):5408-5419. doi:10.1016/j.bmc.2011.07.059. View Source
